molecular formula C18H22N4O5S2 B030518 (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide CAS No. 406233-34-9

(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide

Cat. No. B030518
CAS RN: 406233-34-9
M. Wt: 438.5 g/mol
InChI Key: NJSXMAOXQKJWCR-CYBMUJFWSA-N
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Description

(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide involves its ability to inhibit the activity of certain enzymes and proteins involved in disease progression. The compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and metastasis, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide in lab experiments include its low toxicity, good pharmacokinetic properties, and ability to inhibit the activity of certain enzymes and proteins involved in disease progression. However, the limitations include the complex synthesis method and the need for further studies to determine its efficacy and safety in humans.

Future Directions

The future directions for (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide include further preclinical studies to determine its efficacy and safety in various disease models, optimization of the synthesis method to improve yield and reduce cost, and clinical trials to evaluate its potential use in humans. The compound also has potential applications in other fields such as material science and catalysis, which could be explored in future studies.
Conclusion:
This compound is a promising chemical compound that has shown potential for use in the treatment of various diseases. The compound has been extensively studied for its ability to inhibit the activity of certain enzymes and proteins involved in disease progression. Further studies are needed to determine its efficacy and safety in humans, optimize the synthesis method, and explore its potential applications in other fields.

Synthesis Methods

(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide can be synthesized through a multistep process involving various chemical reactions. The synthesis method involves the use of starting materials such as 2-nitro-4-sulfamoylaniline, 4-bromobutyric acid, and N,N-dimethylformamide. The process involves steps such as protection of the amine group, coupling with the bromo acid, deprotection, and coupling with the sulfonamide. The final product is isolated through crystallization and purification.

Scientific Research Applications

(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies for its ability to inhibit the activity of certain enzymes and proteins involved in disease progression.

properties

IUPAC Name

(3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSXMAOXQKJWCR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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